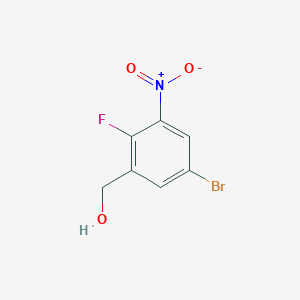
1,3-Difluoro-2,4-diiodo-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2,4-diiodo-benzene: is an aromatic compound characterized by the presence of two fluorine atoms and two iodine atoms attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2,4-diiodo-benzene can be synthesized through several methods. One common approach involves the halogenation of 1,3-difluorobenzene. The reaction typically involves the use of iodine and a suitable catalyst under controlled conditions to achieve the desired substitution . Another method involves the reaction of 1,3-difluorobenzene with iodine monochloride (ICl) in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of microreactor systems has been explored to improve the efficiency of the halogenation process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-2,4-diiodo-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form diiodoquinones or reduction to form diiodobenzenes.
Coupling Reactions: It can participate in coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of diiodoquinones.
Reduction: Formation of diiodobenzenes.
Applications De Recherche Scientifique
1,3-Difluoro-2,4-diiodo-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of halogen bonding interactions.
Biology: Investigated for its potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Explored for its potential in drug discovery, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers
Mécanisme D'action
The mechanism of action of 1,3-difluoro-2,4-diiodo-benzene involves its ability to participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The presence of both fluorine and iodine atoms allows for unique electronic and steric effects, which can be exploited in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Difluorobenzene: Lacks the iodine atoms, making it less reactive in certain halogenation reactions.
1,4-Diiodobenzene: Contains iodine atoms but lacks fluorine, resulting in different electronic properties.
1,4-Dibromo-2,5-difluorobenzene: Contains bromine instead of iodine, leading to variations in reactivity and applications
Uniqueness
1,3-Difluoro-2,4-diiodo-benzene is unique due to the combination of fluorine and iodine atoms on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C6H2F2I2 |
|---|---|
Poids moléculaire |
365.89 g/mol |
Nom IUPAC |
1,3-difluoro-2,4-diiodobenzene |
InChI |
InChI=1S/C6H2F2I2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H |
Clé InChI |
RVLZBGJPDGSXHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)I)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


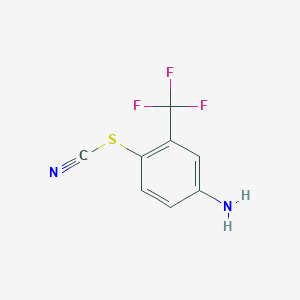
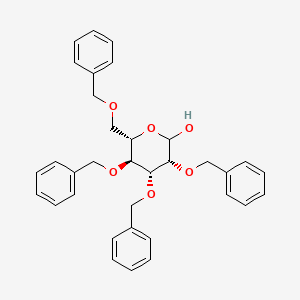

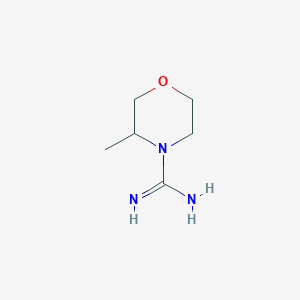
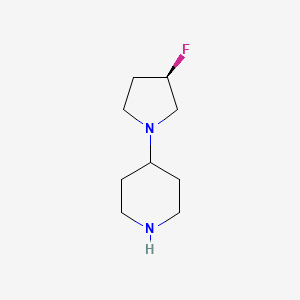


![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12846832.png)
![[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12846845.png)
![(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid](/img/structure/B12846866.png)
![(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-Ethyl-3-hydroxy-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-7(2H)-one](/img/structure/B12846873.png)
![(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)
![6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol](/img/structure/B12846881.png)
